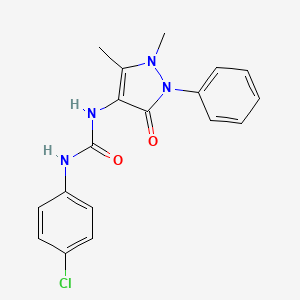![molecular formula C25H32FN3O2 B6040495 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6040495.png)
1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine, also known as FPPP, is a chemical compound that belongs to the piperazine class of drugs. FPPP is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the human body.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine is not fully understood. However, it is believed to work by modulating the activity of the serotonin and dopamine receptors in the brain. By binding to these receptors, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine can alter the release of neurotransmitters, which can affect mood, appetite, sleep, movement, motivation, and reward.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and increased energy. 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has also been shown to increase heart rate, blood pressure, and body temperature. In addition, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has been shown to cause vasoconstriction, which can lead to reduced blood flow to certain organs.
実験室実験の利点と制限
1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has several advantages for lab experiments. It has a high affinity for the serotonin and dopamine receptors, which makes it a useful tool for studying these receptors. In addition, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has a relatively long half-life, which allows for longer experiments. However, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine also has several limitations. It is a psychoactive drug, which means that it can affect the behavior of test subjects. In addition, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has been shown to have toxic effects on certain organs, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine. One area of research is to study the long-term effects of 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine on the human body. Another area of research is to study the effects of 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine on different types of receptors in the brain. Finally, researchers could investigate the potential therapeutic uses of 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine for treating various neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine is a chemical compound that has been used in scientific research to study its effects on the central nervous system. Its synthesis method involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(3-(2-methoxyphenyl)propanoyl)piperidine in the presence of a catalyst. 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has a high affinity for the serotonin and dopamine receptors, and it has been shown to increase the release of these neurotransmitters in the brain. 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has several advantages for lab experiments, but it also has limitations due to its psychoactive and toxic effects. There are several future directions for research on 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine, including studying its long-term effects and potential therapeutic uses.
合成法
The synthesis of 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(3-(2-methoxyphenyl)propanoyl)piperidine in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin receptor, which is involved in regulating mood, appetite, and sleep. 1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine has also been shown to have an affinity for the dopamine receptor, which is involved in regulating movement, motivation, and reward.
特性
IUPAC Name |
1-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O2/c1-31-24-11-5-2-7-20(24)12-13-25(30)29-14-6-8-21(19-29)27-15-17-28(18-16-27)23-10-4-3-9-22(23)26/h2-5,7,9-11,21H,6,8,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSCHVMGIXHLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-fluorobenzoyl)-11a,11b-dihydro-8H-pyrrolo[3',4':3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione](/img/structure/B6040424.png)

![1-cyclopentyl-4-[4-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6040431.png)
![2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6040436.png)
![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6040443.png)
![(cyclobutylmethyl){[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6040447.png)
methyl]-2-naphthol](/img/structure/B6040453.png)
![ethyl 4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6040467.png)
![5-{1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6040472.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6040477.png)
![3-ethyl-5-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6040478.png)
![N,N'-[(5-tert-butyl-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B6040481.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6040493.png)